molecular formula C8H9O4P B5617013 3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide CAS No. 119927-64-9

3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide

Cat. No.: B5617013
CAS No.: 119927-64-9
M. Wt: 200.13 g/mol
InChI Key: TUTPVENANPCZMJ-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide is a chemical compound with a unique structure that includes a benzodioxaphosphepin ring

Preparation Methods

The synthesis of 3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide typically involves a multi-step process. One common method includes the reaction of appropriate starting materials under controlled conditions to form the benzodioxaphosphepin ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and efficiency .

Chemical Reactions Analysis

3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. Additionally, it may have industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

IUPAC Name

3-hydroxy-2,4-dihydro-1,5,3λ5-benzodioxaphosphepine 3-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O4P/c9-13(10)5-11-7-3-1-2-4-8(7)12-6-13/h1-4H,5-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTPVENANPCZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC=C2OCP1(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353624
Record name 3-Hydroxy-3,4-dihydro-2H-1,5,3lambda~5~-benzodioxaphosphepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119927-64-9
Record name 3-Hydroxy-3,4-dihydro-2H-1,5,3lambda~5~-benzodioxaphosphepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide
Reactant of Route 2
3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide
Reactant of Route 3
3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide
Reactant of Route 4
3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide
Reactant of Route 5
3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide
Reactant of Route 6
3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-ol 3-oxide

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